molecular formula C11H16BrNO B3082120 N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine CAS No. 1119451-23-8

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine

Cat. No.: B3082120
CAS No.: 1119451-23-8
M. Wt: 258.15 g/mol
InChI Key: JBQACUJJCAEOPQ-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)-N-(2-methoxyethyl)-N-methylamine is a tertiary amine characterized by a 2-bromobenzyl group, a 2-methoxyethyl chain, and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 258.17 g/mol and CAS number 1119451-23-8 . The compound’s structure combines aromatic bromine (electron-withdrawing) and methoxyethyl (electron-donating) groups, influencing its electronic properties, solubility, and reactivity. This molecule is primarily utilized in pharmaceutical and agrochemical research as a precursor for drug candidates or as a ligand in coordination chemistry.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methoxy-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-13(7-8-14-2)9-10-5-3-4-6-11(10)12/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQACUJJCAEOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212138
Record name 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-23-8
Record name 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine typically involves the following steps:

    Starting Materials: 2-bromobenzyl chloride, 2-methoxyethylamine, and methylamine.

    Reaction: The reaction usually involves the nucleophilic substitution of 2-bromobenzyl chloride with 2-methoxyethylamine and methylamine under basic conditions.

    Conditions: The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might reduce the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dehalogenated products or reduced amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine: may have applications in:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a building block for bioactive molecules.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine , enabling comparative analysis of their physicochemical properties, synthetic pathways, and applications.

Positional Isomers and Halogen-Substituted Analogues
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
N-(4-Bromobenzyl)-N-(2-methoxyethyl)-N-methylamine Bromine at para-position on benzyl ring 258.15 728948-32-1 Discontinued; used in ligand synthesis
N-(2-Chlorobenzyl)-N-methylamine Chlorine at ortho-position; lacks methoxyethyl chain 169.65 SC-30209 Intermediate in antipsychotic drug synthesis
2-Bromo-5-methoxy-N,N-dimethylbenzylamine Methoxy at meta-position; dimethylamine 244.15 10126-37-1 Potential serotonin receptor modulator

Key Findings :

  • Halogen Position : Bromine at the ortho-position (target compound) enhances steric hindrance and reduces metabolic stability compared to para-bromine analogues .
  • Methoxy Group : The 2-methoxyethyl chain in the target compound increases hydrophilicity, improving aqueous solubility relative to dimethylamine derivatives (e.g., 2-bromo-5-methoxy-N,N-dimethylbenzylamine) .
Alkyl Chain Variants
Compound Name Alkyl Chain Modification Molecular Weight (g/mol) CAS Number Key Properties
N-(2-Bromobenzyl)-N-butyl-N-methylamine Butyl chain replaces methoxyethyl 256.19 764667-50-7 Higher lipophilicity; used in surfactant research
N-Benzyl-2-methoxyethanamine Lacks methyl group on nitrogen; simpler structure 165.24 51353-26-5 Precursor for neurotransmitter analogues

Key Findings :

  • The methoxyethyl group in the target compound balances hydrophilicity and steric bulk, making it preferable for receptor-targeted drug design compared to purely hydrophobic butyl derivatives .
  • Removal of the methyl group (e.g., N-benzyl-2-methoxyethanamine) simplifies synthesis but reduces tertiary amine stability .
Bioactive Analogues with Aromatic Substitutions
Compound Name Aromatic Substitution Biological Activity Reference
24H-NBBr (N-(2-bromobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine) 2,4-Dimethoxyphenyl group 5-HT₂A receptor agonist
N-trans-Feruloyltyramine Phenolic hydroxyl and methoxy groups Anti-inflammatory (IC₅₀ < 17.21 μM)

Key Findings :

  • Unlike phenolic derivatives (e.g., N-trans-feruloyltyramine), the target compound lacks hydroxyl groups, reducing antioxidant capacity but improving metabolic stability .

Reactivity Trends :

  • Bromine at the ortho-position (target compound) facilitates nucleophilic aromatic substitution less readily than para-bromine due to steric effects .
  • The methoxyethyl chain undergoes oxidation more readily than alkyl chains (e.g., butyl), necessitating stabilized storage conditions .

Biological Activity

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16BrNOC_{11}H_{16}BrNO and a molecular weight of 258.15 g/mol. The presence of the bromine atom enhances its reactivity, making it a useful candidate for various chemical transformations and biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neurological functions. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Proposed Mechanisms

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, affecting synaptic transmission.
  • Enzyme Inhibition : It may inhibit enzymes like acetylcholinesterase (AChE), which plays a critical role in cholinergic signaling, thus impacting cognitive functions.

In Vitro Studies

Research has shown that this compound exhibits inhibitory activity against various enzymes. For instance, studies on similar bromophenol compounds have demonstrated significant inhibition of AChE, with Ki values ranging from 2.53 nM to 25.67 nM against human carbonic anhydrase isoenzymes . Although specific data for this compound is limited, its structural similarities suggest potential for comparable activity.

Neuroprotective Effects

In related compounds, neuroprotective effects have been observed in animal models. For example, the administration of certain aminoindan derivatives resulted in increased levels of brain-derived neurotrophic factor (BDNF) and improved behavioral outcomes in models of neurodegeneration . Such findings imply that this compound may also possess neuroprotective properties, warranting further investigation.

Case Studies and Research Findings

  • Dopamine Receptor Antagonism : Similar compounds have been studied for their effects on dopamine receptors. For instance, derivatives that inhibit dopamine D(3) receptors showed promise in treating psychotic disorders . While direct studies on this compound are lacking, the potential for similar receptor interactions exists.
  • Inflammation Modulation : Research into β-amino alcohol derivatives has highlighted their ability to inhibit Toll-like receptor 4 (TLR4) signaling pathways involved in inflammation . Given the structural characteristics of this compound, it may also exhibit similar anti-inflammatory properties through modulation of TLR pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine?

  • Methodological Answer : The synthesis of tertiary amines with bromoaryl substituents often involves nucleophilic substitution or reductive amination. For example, analogous compounds are synthesized using solvents like dimethylformamide (DMF) or toluene with bases such as potassium carbonate or triethylamine at elevated temperatures (120–130°C) to facilitate amine alkylation . Optimization may include varying solvent polarity (e.g., DMF for polar intermediates) or using phase-transfer catalysts for biphasic reactions. Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .

Q. How can spectroscopic techniques be applied to characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR can resolve methoxy (-OCH3_3) and methylamine (-NCH3_3) signals, while 13^13C NMR identifies quaternary carbons adjacent to bromine.
  • Mass Spectrometry : HRMS confirms molecular weight and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br doublet).
  • IR Spectroscopy : Stretching vibrations for C-Br (~600 cm1^{-1}) and C-O (methoxy, ~1100 cm1^{-1}) provide structural validation .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at the 2-position on the benzyl group is sterically hindered but can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids under palladium catalysis (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, in DMF/H2_2O). Competing elimination pathways may occur at high temperatures, necessitating controlled heating (80–100°C) and inert atmospheres .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict sites for electrophilic/nucleophilic attack and guide synthetic modifications. For example, the electron-withdrawing bromine and electron-donating methoxy groups create localized charge differences, influencing reactivity in catalytic systems .

Q. What strategies resolve contradictions in reaction yields during the synthesis of this compound?

  • Methodological Answer : Discrepancies in yields often arise from competing pathways (e.g., over-alkylation or solvent effects). Systematic optimization includes:

  • Temperature Gradients : Lower temperatures (e.g., 80°C) may favor mono-alkylation over di-alkylation.
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while toluene reduces side reactions.
  • Additives : Molecular sieves or scavengers (e.g., thiourea) can mitigate byproduct formation .

Q. How does the steric environment of this compound influence its participation in cross-coupling reactions?

  • Methodological Answer : The 2-bromo substituent creates steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize palladium intermediates in cross-coupling. Kinetic studies using 1^1H NMR or in situ IR can monitor reaction progress. For example, Suzuki couplings may require prolonged reaction times (24–48 h) or microwave-assisted heating to overcome steric barriers .

Q. What in vitro assays are suitable for evaluating the biochemical interactions of this compound?

  • Methodological Answer : Target engagement studies include:

  • Enzyme Inhibition Assays : Fluorescence-based or radiometric assays to measure IC50_{50} values against kinases or GPCRs.
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins.
  • Molecular Docking : Schrödinger’s Glide or AutoDock Vina models ligand-receptor binding modes, leveraging the compound’s amphiphilic nature for membrane penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine
Reactant of Route 2
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N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine

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